1,2-Epoxyhexadecane

Catalog No.
S577917
CAS No.
7320-37-8
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyhexadecane

CAS Number

7320-37-8

Product Name

1,2-Epoxyhexadecane

IUPAC Name

2-tetradecyloxirane

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3

InChI Key

DSZTYVZOIUIIGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1CO1

Solubility

Reaction (NTP, 1992)

Synonyms

1,2-epoxyhexadecane

Canonical SMILES

CCCCCCCCCCCCCCC1CO1

-Epoxyhexadecane as a Natural Product

1,2-Epoxyhexadecane is a naturally occurring epoxide found in the plant Houttuynia cordata, also known as heartleaf houttuynia or golden sprengeri. This plant is native to East Asia and has been used in traditional Chinese medicine for centuries [].

Potential Research Applications

The scientific research on 1,2-epoxyhexadecane is ongoing, and its potential applications are still being explored. Some potential areas of research include:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 1,2-epoxyhexadecane. However, more research is needed to confirm these findings and understand the mechanisms of action [, ].
  • Antioxidant activity: 1,2-Epoxyhexadecane has been shown to exhibit antioxidant activity in cell-based assays []. However, further research is needed to determine the potential implications of this activity in vivo.

1,2-Epoxyhexadecane is a chemical compound with the molecular formula C16H32OC_{16}H_{32}O and a Chemical Abstracts Service registry number of 7320-37-8. It appears as a white waxy solid or a clear colorless liquid, often characterized by a faint pleasant odor. This compound belongs to the class of epoxides, which are cyclic ethers with a three-membered ring structure that includes an oxygen atom. The presence of the epoxide group makes it reactive and susceptible to various chemical transformations .

There is currently no scientific literature available on the specific mechanism of action of 1,2-Epoxyhexadecane in biological systems.

  • Information on the specific hazards associated with 1,2-Epoxyhexadecane is limited. However, as with most epoxides, it is likely to be irritating to the skin and eyes. Epoxides can also be flammable [].
Due to its epoxide functionality:

  • Ring Opening Reactions: The epoxide can react with nucleophiles such as water, alcohols, or amines to open the ring, forming diols or other derivatives.
  • Acid-Catalyzed Reactions: In the presence of inorganic acids, the epoxide can be protonated, making it more susceptible to nucleophilic attack .
  • Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated derivatives. Conversely, reduction reactions can convert the epoxide group into alcohols .

1,2-Epoxyhexadecane exhibits notable biological activity. It is classified as a skin irritant and sensitizer; exposure may lead to localized lesions, redness, swelling, and itching. Additionally, inhalation of this compound can result in acute pulmonary edema and other systemic effects such as gastric irritation and potential liver damage . Its toxicity profile necessitates careful handling in laboratory and industrial settings.

Several methods can be employed to synthesize 1,2-epoxyhexadecane:

  • Epoxidation of Hexadecene: The most common method involves the reaction of hexadecene with peracids (such as m-chloroperbenzoic acid) or using catalytic systems that facilitate the formation of the epoxide.
  • Halohydrin Formation: Another approach includes the halohydrin method where halohydrins are treated with bases to yield epoxides .

1,2-Epoxyhexadecane has various applications across different fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of surfactants, plasticizers, and other functional materials.
  • Polymer Production: The compound is utilized in producing polymers through ring-opening polymerization processes.
  • Research: It is used in biochemical studies to investigate epoxide reactivity and biological interactions .

Studies on 1,2-epoxyhexadecane have indicated its potential interactions with biological systems. Research has shown that it can induce skin sensitization and irritation upon contact. Further investigations into its inhalation toxicity have revealed risks associated with pulmonary exposure. These findings highlight the importance of understanding its interaction with biological tissues for safety assessments in industrial applications .

1,2-Epoxyhexadecane shares structural similarities with various other epoxides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,2-EpoxydodecaneC12H24OC_{12}H_{24}OShorter carbon chain; more volatile
1,2-EpoxyoctadecaneC18H36OC_{18}H_{36}OLonger carbon chain; higher melting point
1,2-EpoxyocteneC8H16OC_{8}H_{16}OSmaller size; exhibits different reactivity patterns

Uniqueness: 1,2-Epoxyhexadecane is unique due to its balanced chain length that provides specific physical properties such as melting point and solubility characteristics that differ from both shorter and longer-chain analogs. Its reactivity profile also varies significantly from these similar compounds due to the presence of the epoxide group within a hexadecane structure.

Physical Description

1,2-epoxyhexadecane appears as white waxy solid or clear colorless liquid. Faint pleasant odor. (NTP, 1992)
Liquid

XLogP3

7.3

Boiling Point

518 to 527 °F at 760 mm Hg (NTP, 1992)

Density

0.849 at 68 °F (NTP, 1992)

Melting Point

77 to 81 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 576 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 576 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 493 of 576 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (90.06%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7320-37-8
68110-12-3

Wikipedia

Tetradecyloxirane

Methods of Manufacturing

EPOXIDATION OF 1-HEXADECENE WITH PERACETIC ACID

General Manufacturing Information

All other chemical product and preparation manufacturing
Automotive Transmission Fluid
Mining (except oil and gas) and support activities
Oxirane, 2-tetradecyl-: ACTIVE

Dates

Modify: 2023-08-15

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